
The Role of ACOD1 in Macrophage Metabolic
Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
ACOD1 Human Pre-designed

siRNA Set A

Cat. No.: B15583994

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), has

emerged as a critical enzyme in the metabolic reprogramming of macrophages, particularly

during inflammatory responses.[1][2][3] This mitochondrial enzyme catalyzes the production of

itaconate from the Krebs cycle intermediate cis-aconitate.[1][3] The upregulation of ACOD1 and

the subsequent accumulation of itaconate represent a key metabolic checkpoint that profoundly

influences macrophage phenotype and function. This technical guide provides an in-depth

overview of the role of ACOD1 in macrophage metabolic reprogramming, detailing its

mechanism of action, impact on cellular metabolism and signaling, and its dual role in

inflammation. This guide also includes quantitative data, detailed experimental protocols, and

visual diagrams of the associated signaling pathways to support further research and drug

development in this area.

Core Concepts: ACOD1 and Itaconate Production
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Under basal conditions, the expression of ACOD1 in macrophages is low. However, upon

stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide

(LPS) or pro-inflammatory cytokines, its expression is rapidly and significantly upregulated.[3]

[4] This induction is primarily mediated by signaling pathways downstream of Toll-like receptors

(TLRs) and interferon receptors, involving transcription factors such as NF-κB and STAT1.[4][5]

Once expressed, ACOD1, located in the mitochondrial matrix, diverts cis-aconitate from the

Krebs cycle to produce itaconate.[1] This redirection of a key metabolic intermediate constitutes

a significant rewiring of cellular metabolism, with profound consequences for macrophage

function.

Metabolic Reprogramming by the ACOD1-Itaconate
Axis
The primary mechanism by which the ACOD1-itaconate axis reprograms macrophage

metabolism is through the inhibition of the Krebs cycle enzyme succinate dehydrogenase

(SDH), also known as Complex II of the electron transport chain.[1][5] Itaconate, being

structurally similar to succinate, acts as a competitive inhibitor of SDH.[1]

This inhibition leads to two major metabolic consequences:

Succinate Accumulation: The blockage of SDH activity results in the accumulation of its

substrate, succinate.[1][5] Succinate itself is a pro-inflammatory signaling molecule that can

stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the expression of pro-

inflammatory genes like IL-1β.

Disruption of the Krebs Cycle and Oxidative Phosphorylation: The inhibition of SDH creates

a break in the Krebs cycle, leading to a decreased flow of metabolites and a reduction in

oxidative phosphorylation (OXPHOS).[5] This metabolic shift is a hallmark of pro-

inflammatory M1 macrophage polarization.

Data Presentation: Quantitative Effects of ACOD1
The functional consequences of ACOD1 expression and itaconate production have been

quantified in various experimental models. The following tables summarize key quantitative

data from studies on wild-type (WT) versus ACOD1-knockout (ACOD1-/-) macrophages.
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Paramete
r

Cell Type
Treatmen
t

WT ACOD1-/-

Fold
Change
(ACOD1-/
- vs WT)

Referenc
e

Intracellula

r Itaconate

(pmol/µg

protein)

Mouse

Bone

Marrow-

Derived

Macrophag

es

(BMDMs)

Coxiella

burnetii

infection

~50 <4
>12.5-fold

decrease
[6]

Intracellula

r Itaconate

(Cellular

Concentrati

on)

Human

iPSC-

derived

Macrophag

es (iMACs)

LPS + IFN-

γ (24h)

(Normalize

d to 1)
~0

Complete

abrogation
[7][8]

Succinate

Accumulati

on

Mouse

Bone

Marrow-

Derived

Macrophag

es

(BMDMs)

Particulate

Matter

(Normalize

d to 1)
~0.2

~5-fold

decrease
[9]

Oxygen

Consumpti

on Rate

(OCR)

Mouse

Bone

Marrow-

Derived

Macrophag

es

(BMDMs)

LPS
(Normalize

d to 1)
~1.5

~1.5-fold

increase
[5]
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Cytokine/
Chemoki
ne

Cell Type
Treatmen
t

WT
(pg/mL or
relative
expressio
n)

ACOD1-/-
(pg/mL or
relative
expressio
n)

Fold
Change
(ACOD1-/
- vs WT)

Referenc
e

IL-6

Human

iPSC-

derived

Macrophag

es (iMACs)

LPS + IFN-

γ (24h)

~2500

pg/mL

~4000

pg/mL

~1.6-fold

increase
[7]

IL-1β

Human

iPSC-

derived

Macrophag

es (iMACs)

LPS + IFN-

γ (24h)

~100

pg/mL

~250

pg/mL

~2.5-fold

increase
[7]

CXCL10

Human

iPSC-

derived

Macrophag

es (iMACs)

LPS + IFN-

γ (24h)

~10000

pg/mL

~15000

pg/mL

~1.5-fold

increase
[7]

CD80

Expression

(MFI)

Human

iPSC-

derived

Macrophag

es (iMACs)

LPS + IFN-

γ (24h)
~20000 ~35000

~1.75-fold

increase
[7]

Signaling Pathways Modulated by ACOD1
The metabolic alterations induced by ACOD1 and itaconate have significant downstream

effects on various signaling pathways, contributing to the complex and sometimes dual (pro-

and anti-inflammatory) role of this axis.

The ACOD1/KEAP1/NRF2 Axis
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A key anti-inflammatory function of itaconate is mediated through the activation of the

transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the

antioxidant response.[7][10] Itaconate can directly alkylate cysteine residues on Kelch-like

ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[7] This

modification prevents KEAP1 from targeting NRF2 for proteasomal degradation, leading to

NRF2 accumulation, nuclear translocation, and the transcription of antioxidant and anti-

inflammatory genes.[7]
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Regulation of Pro-inflammatory Pathways
While the ACOD1-itaconate axis can exert anti-inflammatory effects through NRF2, it also plays

a role in modulating pro-inflammatory signaling. The accumulation of succinate due to SDH

inhibition can promote the stability of HIF-1α, a key transcription factor for many pro-

inflammatory genes, including those involved in glycolysis. However, the overall effect of

itaconate is often a dampening of excessive inflammation. For instance, itaconate has been

shown to inhibit the NLRP3 inflammasome and modulate JAK1 signaling.
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Experimental Protocols
Quantification of Itaconate in Macrophage Cell Culture
by LC-MS/MS
This protocol provides a method for the sensitive and accurate measurement of itaconate in

both cell extracts and culture media.

Materials:

RAW264.7 or bone marrow-derived macrophages (BMDMs)

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

80% Methanol/water solution

Tributylamine

Formic acid

Hypercarb™ guard column

LC-MS/MS system
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Procedure:

Cell Culture and Stimulation:

Plate macrophages in a 96-well plate at a suitable density.

Stimulate cells with LPS and IFN-γ for the desired time course (e.g., 24 hours).

Sample Preparation (Cell Extract):

Aspirate the culture medium.

Add 100 µL of ice-cold 80% methanol/water to each well.

Incubate at -80°C for at least 15 minutes to precipitate proteins.

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

Collect the supernatant for LC-MS/MS analysis.

Sample Preparation (Cell Media):

Collect the cell culture medium.

Centrifuge to remove any cell debris.

The supernatant can be directly analyzed or diluted with 80% methanol/water.

LC-MS/MS Analysis:

Utilize an ion-pairing LC-MS/MS method with tributylamine/formic acid as ion-pairing

agents.[11]

Employ a Hypercarb™ guard column for separation.[11]

The run time is typically around 4.5 minutes per sample.[11]

The limit of quantitation (LOQ) can reach as low as 30 pg of itaconate on the column.[11]
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Western Blot for ACOD1 Expression
This protocol details the detection of ACOD1 protein expression in macrophages following

stimulation.

Materials:

Stimulated and unstimulated macrophage cell lysates

SDS-PAGE gels

PVDF membrane

Primary antibody against ACOD1

HRP-conjugated secondary antibody

Chemiluminescence substrate

Procedure:

Protein Extraction:

Lyse macrophage pellets in RIPA buffer with protease inhibitors.

Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein onto an SDS-PAGE gel.

Run the gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with the primary ACOD1 antibody overnight at 4°C.
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Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection:

Apply the chemiluminescence substrate and visualize the protein bands using an imaging

system.

Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration

in real-time.

Materials:

Seahorse XF96 microplate

Seahorse XF Analyzer

XF RPMI assay medium

Glucose, L-glutamine, sodium pyruvate, HEPES

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

Cell Seeding:

Seed macrophages (e.g., 3x10^4 cells per well) in a Seahorse XF96 microplate one day

prior to the assay.[12]

Assay Preparation:

On the day of the assay, replace the growth medium with XF RPMI assay medium

supplemented with glucose (10 mM), L-glutamine (2 mM), sodium pyruvate (1 mM), and
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HEPES (1 mM), pH 7.4.[12]

Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[12]

Seahorse XF Analysis:

Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and

antimycin A.

Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test

protocol.

The instrument will measure baseline OCR, followed by OCR after sequential injections of

the mitochondrial inhibitors to determine key parameters of mitochondrial function.

Cytokine Quantification by ELISA
This protocol describes the measurement of secreted cytokines in the cell culture supernatant.

Materials:

96-well ELISA plates

Capture and detection antibodies for the cytokine of interest (e.g., IL-6, TNF-α)

Recombinant cytokine standards

Streptavidin-HRP

TMB substrate

Stop solution (e.g., 2N H2SO4)

Procedure:

Plate Coating:

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
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Blocking:

Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1

hour.

Sample and Standard Incubation:

Add standards and cell culture supernatants to the wells and incubate for 2 hours.

Detection:

Wash the plate and add the biotinylated detection antibody for 1 hour.

Wash the plate and add Streptavidin-HRP for 1 hour.

Wash the plate and add the TMB substrate.

Measurement:

Stop the reaction with the stop solution and read the absorbance at 450 nm.

Calculate the cytokine concentrations based on the standard curve.

ACOD1 in Drug Development and Disease
The central role of ACOD1 in macrophage metabolism and inflammation makes it an attractive

target for therapeutic intervention in a range of diseases, including inflammatory disorders,

infectious diseases, and cancer.[2]

Anti-inflammatory Therapies: For diseases characterized by excessive inflammation,

strategies to enhance the ACOD1-itaconate-NRF2 axis could be beneficial. This might

involve the development of itaconate derivatives with improved bioavailability or drugs that

upregulate ACOD1 expression.

Cancer Immunotherapy: In the tumor microenvironment, ACOD1 expression in tumor-

associated macrophages (TAMs) can have complex effects. While it may dampen pro-tumor

inflammation, it can also suppress anti-tumor immunity.[7] Therefore, inhibiting ACOD1 in

TAMs is being explored as a strategy to enhance the efficacy of cancer immunotherapies.[7]
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Infectious Diseases: ACOD1 and itaconate have direct antimicrobial properties against

certain pathogens.[6] Modulating this pathway could be a novel approach to combat

infections.

Conclusion
ACOD1 stands as a pivotal regulator of macrophage immunometabolism. Its induction in

response to inflammatory stimuli and the subsequent production of itaconate orchestrate a

profound metabolic reprogramming that dictates the macrophage's functional state. The

inhibition of SDH, accumulation of succinate, and modulation of key signaling pathways like the

KEAP1/NRF2 axis highlight the multifaceted role of ACOD1 in both promoting and resolving

inflammation. A thorough understanding of this intricate interplay, supported by robust

quantitative data and standardized experimental protocols, is essential for the continued

exploration of ACOD1 as a therapeutic target in a wide array of human diseases. The

methodologies and data presented in this guide are intended to facilitate further research and

development in this exciting and rapidly evolving field.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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